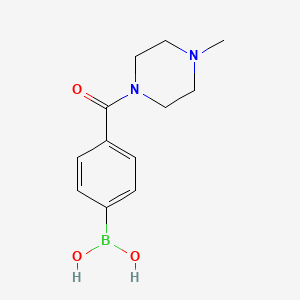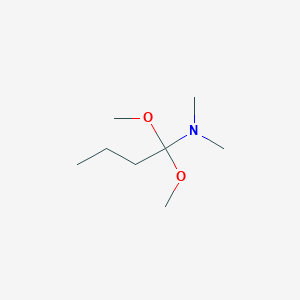
Bis(4-chlorophenyl)iodonium hexafluorophosphate
Vue d'ensemble
Description
Bis(4-chlorophenyl)iodonium hexafluorophosphate is an organoiodine compound with the molecular formula C12H8Cl2F6IP. It is commonly used as a reagent in organic synthesis, particularly in the field of photoinitiation and as an oxidizing agent .
Méthodes De Préparation
The synthesis of bis(4-chlorophenyl)iodonium hexafluorophosphate typically involves the reaction of iodobenzene with a chlorinated benzene derivative in the presence of a suitable oxidizing agent. One common method involves the use of peracetic acid as the oxidizing agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Bis(4-chlorophenyl)iodonium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions.
Photoinitiation: It is used in photoinitiating systems, where it generates reactive species upon exposure to light.
Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and other oxidizing agents. The major products formed depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Bis(4-chlorophenyl)iodonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is employed in the study of biological systems where controlled oxidation reactions are required.
Industry: It is used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl)iodonium hexafluorophosphate involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can then participate in various chemical reactions, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Bis(4-chlorophenyl)iodonium hexafluorophosphate can be compared with other similar compounds, such as:
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate: Similar in structure but with tert-butyl groups instead of chlorophenyl groups.
Bis(4-methylphenyl)iodonium hexafluorophosphate: Contains methyl groups instead of chlorophenyl groups.
Bis(4-fluorophenyl)iodonium triflate: Contains fluorophenyl groups and triflate as the counterion.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different substituents on the phenyl rings.
Propriétés
IUPAC Name |
bis(4-chlorophenyl)iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2I.F6P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-7(2,3,4,5)6/h1-8H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYKGBBWYYLHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554204 | |
| Record name | Bis(4-chlorophenyl)iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60565-87-9 | |
| Record name | Bis(4-chlorophenyl)iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)






